Acetic acid, 2-(2-formyl-5-nitrophenoxy)-
Description
Contextualization within Phenoxyacetic Acid Derivatives in Chemical Synthesis
Phenoxyacetic acids are a well-established class of organic compounds, with the core structure of a phenyl ring linked to an acetic acid via an ether bond. sigmaaldrich.com These derivatives are recognized for their diverse applications, ranging from pharmaceuticals to herbicides. sigmaaldrich.com The phenoxyacetic acid scaffold serves as a versatile template for introducing a wide array of functional groups onto the aromatic ring, thereby modulating the molecule's physical, chemical, and biological properties. The synthesis of these derivatives often involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an alpha-haloacetic acid or its ester.
Significance of Formyl and Nitro Functionalities in Advanced Synthetic Design
The presence of both a formyl (-CHO) and a nitro (-NO2) group on the phenoxy ring of the target compound is of considerable synthetic interest. The formyl group, an aldehyde, is a versatile functional handle for a multitude of chemical transformations. It can readily participate in reactions such as oxidations to a carboxylic acid, reductions to an alcohol, and various carbon-carbon bond-forming reactions like the Wittig, Grignard, and aldol (B89426) reactions.
The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. wikipedia.org It deactivates the ring towards electrophilic aromatic substitution and directs incoming nucleophiles to the ortho and para positions relative to itself. wikipedia.org Furthermore, the nitro group itself is a versatile functional group that can be reduced to an amine, which in turn opens up a vast landscape of further chemical modifications, including diazotization and amide bond formation. nih.govotago.ac.nz The combined presence of these two functionalities offers a rich platform for complex molecular design and the synthesis of novel heterocyclic systems. otago.ac.nz
Overview of Research Trajectories for Substituted Aryl Ethers
Substituted aryl ethers, the broader family to which Acetic acid, 2-(2-formyl-5-nitrophenoxy)- belongs, are a cornerstone of modern organic synthesis. Research in this area is continually focused on developing novel and efficient methods for their synthesis, with a particular emphasis on carbon-oxygen bond formation. Traditional methods like the Ullmann condensation and nucleophilic aromatic substitution are continuously being refined, while newer, more versatile methods involving transition-metal catalysis have gained prominence. The functionalization of pre-existing aryl ethers is another active area of research, aiming to introduce diverse substituents onto the aromatic core to generate libraries of compounds for various applications, including medicinal chemistry and materials science.
Scope and Objectives of Academic Investigations into the Compound's Chemical Properties
While specific academic investigations into the chemical properties of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- are not readily found in the public domain, we can infer the likely objectives of such studies. A primary focus would be the exploration of its reactivity, particularly the selective transformation of the formyl and nitro groups. For instance, studies might investigate the selective reduction of the nitro group in the presence of the aldehyde, or vice versa. The compound could also serve as a precursor for the synthesis of more complex molecules, such as benzodiazepines, quinolines, or other heterocyclic systems, by leveraging the reactivity of its functional groups.
Further academic inquiry would likely involve a thorough characterization of the compound's physicochemical properties. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and electronic properties. The compound's acidity (pKa) and lipophilicity (logP) would also be important parameters to determine its potential for biological applications.
Below is a table summarizing the basic properties of Acetic acid, 2-(2-formyl-5-nitrophenoxy)-.
| Property | Value | Source |
| IUPAC Name | 2-(2-formyl-5-nitrophenoxy)acetic acid | sigmaaldrich.com |
| CAS Number | 24589-90-0 | sigmaaldrich.com |
| Molecular Formula | C9H7NO6 | sigmaaldrich.com |
| Molecular Weight | 225.16 g/mol | sigmaaldrich.com |
| Physical State | Solid | - |
| Purity | ≥95% (as commercially available) | sigmaaldrich.com |
| Storage Temperature | 0-8 °C | sigmaaldrich.com |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-formyl-5-nitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-4-6-1-2-7(10(14)15)3-8(6)16-5-9(12)13/h1-4H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBSXYORVWPBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281933 | |
| Record name | 2-(2-Formyl-5-nitrophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24589-90-0 | |
| Record name | 2-(2-Formyl-5-nitrophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24589-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Formyl-5-nitrophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Acetic Acid, 2 2 Formyl 5 Nitrophenoxy and Its Key Precursors
Strategies for Constructing the Substituted Phenoxy-acetic Acid Scaffold
The foundational structure of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- is assembled through a series of well-established organic reactions. These methods are designed to introduce the necessary functional groups—the formyl, nitro, and acetic acid moieties—onto the phenoxy backbone in a controlled manner.
Etherification Reactions of Substituted 2-Hydroxybenzaldehydes with Haloacetates
A primary method for constructing the phenoxy-acetic acid linkage involves the etherification of a substituted 2-hydroxybenzaldehyde with a haloacetate ester. This reaction, a variant of the Williamson ether synthesis, is a cornerstone in the formation of the core scaffold. Typically, this involves the reaction of a compound like 2-hydroxy-5-nitrobenzaldehyde (B32719) with an alkyl haloacetate, such as methyl bromoacetate (B1195939) or ethyl chloroacetate.
The reaction is generally carried out in the presence of a weak base and a suitable solvent. For instance, high yields of related alkyl 2-(2-formylphenoxy)alkanoates have been achieved through the condensation of substituted 2-hydroxybenzaldehydes with alkyl 2-bromoalkanoates using potassium bicarbonate as the base in a dimethylformamide (DMF) solvent. researchgate.net The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then displaces the halide from the haloacetate via an SN2 reaction.
| Reactants | Base | Solvent | Product Type |
| Substituted 2-hydroxybenzaldehyde | K₂CO₃ | DMF | Alkyl 2-(2-formylphenoxy)alkanoate |
| 2-hydroxy-5-nitrobenzaldehyde | Weak Base | Polar Aprotic | Alkyl 2-(2-formyl-5-nitrophenoxy)acetate |
| Haloacetate Ester |
Regioselective Nitration Approaches to the Aromatic Ring
The introduction of the nitro group at a specific position on the aromatic ring is a critical step that dictates the final identity of the isomer. The regioselectivity of electrophilic aromatic nitration is influenced by the directing effects of the substituents already present on the ring (the formyl and ether linkages) and the reaction conditions. frontiersin.org
Traditional nitration methods often employ a mixture of nitric acid and a stronger co-acid, which generates the highly reactive nitronium ion (NO₂⁺). frontiersin.orgnih.gov However, achieving regioselectivity can be challenging, potentially leading to a mixture of isomers and over-nitration. frontiersin.org
For the synthesis of the precursor 2-hydroxy-5-nitrobenzaldehyde, nitration of 2-hydroxybenzaldehyde can be performed using 100% nitric acid in an acetic acid solution. researchgate.net The choice of solvent can significantly influence the position of nitration. For example, in the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester, using acetic anhydride (B1165640) as the solvent favors nitration at the 2-position of the indole (B1671886) ring, while using trifluoroacetic acid directs the nitration to the 6-position. nih.gov This demonstrates that careful selection of the reaction medium is a key strategy for controlling the regiochemical outcome.
| Substrate | Nitrating Agent | Solvent/Conditions | Key Outcome |
| 2-Hydroxybenzaldehyde | 100% HNO₃ | Acetic Acid | Forms 2-hydroxy-5-nitrobenzaldehyde and other isomers researchgate.net |
| Aromatic Compounds | HNO₃ / Strong co-acid | Varies | Generation of nitronium ion for electrophilic substitution frontiersin.orgnih.gov |
| Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ | Acetic Anhydride | Selective nitration at the 2-position nih.gov |
| Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ | Trifluoroacetic Acid | Selective nitration at the 6-position nih.gov |
Synthesis of Related Alkyl 2-(2-formyl-nitrophenoxy)alkanoates
The synthesis of ester derivatives, such as alkyl 2-(2-formyl-nitrophenoxy)alkanoates, is a common strategy, as the ester can be subsequently hydrolyzed to the desired carboxylic acid. These esters are valuable intermediates in various synthetic pathways. researchgate.net
A direct and high-yielding method for preparing these ester intermediates is the condensation of a nitrated 2-hydroxybenzaldehyde with a 2-bromoester. researchgate.net For example, methyl 2-(2-formyl-4-nitrophenoxy)alkanoates were successfully prepared from 2-hydroxy-5-nitrobenzaldehyde and the appropriate 2-bromoesters. researchgate.net This reaction follows the same principle as the etherification described in section 2.1.1, highlighting the versatility of this synthetic approach.
Advanced Catalytic Systems and Reaction Conditions for Synthesis
Optimizing reaction conditions and employing catalytic systems are crucial for enhancing the efficiency, selectivity, and yield of the synthetic steps involved in producing Acetic acid, 2-(2-formyl-5-nitrophenoxy)-.
Application of Acid Catalysis in Key Synthetic Steps
Acid catalysis plays a significant role in several transformations relevant to the synthesis of the target compound and its precursors. As mentioned, the generation of the nitronium ion for the nitration of the aromatic ring is a classic example of a reaction promoted by a strong acid catalyst or co-acid. frontiersin.orgnih.gov The choice and concentration of the acid can be determining factors in the success of the reaction. nih.gov
Furthermore, acid catalysis is fundamental in other related synthetic procedures. For instance, the synthesis of certain quinazolin-4-ones, another class of heterocyclic compounds, can be achieved in a one-pot procedure using p-toluenesulfonic acid as a catalyst. researchgate.net While this is a different reaction, it underscores the broad utility of acid catalysts in promoting condensations and cyclizations in organic synthesis, which are types of reactions that can be involved in the broader synthetic schemes for complex molecules.
| Reaction Type | Catalyst/Reagent | Function |
| Aromatic Nitration | Strong co-acid with HNO₃ | Promotes formation of the electrophile (NO₂⁺) frontiersin.orgnih.gov |
| Ketene-Imine Cycloaddition | Benzene (B151609) sulfonyl chloride | In situ generation of a ketene (B1206846) from a phenoxyacetic acid derivative researchgate.net |
Optimized Solvent Systems for Improved Yields and Selectivity
The predominant route for synthesizing Acetic acid, 2-(2-formyl-5-nitrophenoxy)- involves the Williamson ether synthesis. This method entails the reaction of an alkoxide, generated from a phenolic precursor like 2-hydroxy-5-nitrobenzaldehyde, with an alpha-haloacetic acid or its ester, such as ethyl bromoacetate. byjus.com The success of this S_N2 reaction is highly dependent on the solvent system employed, which influences reaction rates and the formation of potential byproducts. masterorganicchemistry.com
Alkoxide ions are strong nucleophiles, and for the Williamson ether synthesis to be efficient, the solvent should ideally be polar to dissolve the reactants but aprotic to avoid solvating and deactivating the nucleophile. byjus.commasterorganicchemistry.com Common solvents for this purpose include acetonitrile (B52724) and N,N-dimethylformamide (DMF), which facilitate the reaction, often leading to completion within 1-8 hours at temperatures between 50-100 °C. byjus.com
The selection of an appropriate solvent is critical to maximizing the yield of the desired ether while minimizing competing elimination reactions (E2), especially when secondary alkyl halides are involved. masterorganicchemistry.com For the synthesis of the target compound, where a primary halide (from the bromoacetic acid derivative) is used, the S_N2 pathway is strongly favored. masterorganicchemistry.comyoutube.com
Below is a comparative table of solvents commonly used in Williamson ether synthesis and their general impact on the reaction.
| Solvent | Solvent Type | General Impact on Williamson Ether Synthesis | Key Considerations |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent for dissolving ionic alkoxides and promoting fast S_N2 reactions. byjus.com |
| Acetonitrile | Polar Aprotic | High | Effective solvent for S_N2 reactions; often used in industrial synthesis. byjus.comyoutube.com |
| Acetone | Polar Aprotic | Moderate | Can be effective, but its lower boiling point may require longer reaction times or sealed reaction vessels. Can potentially undergo side reactions. youtube.com |
| Ethanol | Polar Protic | Low to Moderate | Can reduce nucleophilicity of the alkoxide via hydrogen bonding, slowing the reaction. Often used when the alkoxide is sodium ethoxide to avoid trans-etherification. masterorganicchemistry.com |
| Tetrahydrofuran (THF) | Polar Aprotic (low polarity) | Moderate | A common ether solvent, less polar than DMF or acetonitrile, but can be effective. |
Green Chemistry Principles in Synthetic Route Design
The modern synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. primescholars.com The application of these principles to the synthesis of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- focuses on creating a more sustainable and efficient process by carefully selecting solvents and reagents and by maximizing the incorporation of starting materials into the final product.
Exploration of Environmentally Benign Solvents and Reagents
A primary goal of green chemistry is to minimize or eliminate the use of hazardous substances, including volatile organic solvents (VOCs). skpharmteco.com Traditional solvents like DMF, while effective, are under scrutiny due to toxicity concerns. researchgate.net Research into green chemistry has identified several environmentally benign alternatives. researchgate.netresearchgate.net
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. While organic reactants may have low solubility, the use of phase-transfer catalysts can facilitate reactions between the aqueous and organic phases.
Polyethylene Glycols (PEGs): These polymers are non-toxic, biodegradable, and have low volatility. researchgate.net PEGs can serve as effective reaction media, and in some cases, also act as a catalyst, promoting the reaction. researchgate.net
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a highly promising green solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization. researchgate.net
Bio-derived Solvents: Solvents derived from biological sources, such as ethyl lactate (B86563) or glycerol, are gaining attention as renewable and biodegradable alternatives to petrochemical-based solvents. researchgate.net
The choice of reagents is also critical. The Williamson synthesis often employs strong, hazardous bases like sodium hydride to deprotonate the phenol (B47542). youtube.com A greener approach involves using weaker bases like potassium carbonate, often in conjunction with phase-transfer catalysis, a technique suitable for industrial-scale synthesis. byjus.com
Considerations of Atom Economy and Process Efficiency
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The formula is:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% libretexts.org
For the synthesis of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- from 2-hydroxy-5-nitrobenzaldehyde and bromoacetic acid, the reaction is:
C₇H₅NO₄ + C₂H₃BrO₂ → C₉H₇NO₆ + HBr
MW of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- (C₉H₇NO₆): 225.15 g/mol
MW of 2-hydroxy-5-nitrobenzaldehyde (C₇H₅NO₄): 167.12 g/mol researchgate.net
MW of Bromoacetic acid (C₂H₃BrO₂): 138.95 g/mol
The atom economy would be calculated as:
Atom Economy = [225.15 / (167.12 + 138.95)] x 100% ≈ 73.6%
This calculation shows that even with a 100% chemical yield, a significant portion of the reactant mass is lost in the form of the hydrogen bromide (HBr) byproduct. Addition reactions, which have a 100% atom economy, are considered ideal from a green chemistry perspective. primescholars.comlibretexts.org
Process Efficiency: This is a broader measure that considers not just atom economy and yield, but also factors like the mass of solvents used, energy consumption for heating or cooling, and the resources required for purification. The Reaction Mass Efficiency (RME) is a useful metric that relates the mass of the final product to the mass of all materials (reactants, solvents, reagents) used in the process. nih.gov Optimizing process efficiency involves choosing concentrated reaction conditions to reduce solvent waste, using catalysts to lower reaction temperatures and times, and designing purification steps that minimize solvent use and waste generation. skpharmteco.com
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy would be instrumental in identifying the number and types of protons present in the "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-" molecule. The expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the formyl proton, and the methylene (B1212753) protons of the acetic acid moiety. The chemical shifts (δ), integration values, and coupling patterns (multiplicity) of these signals would provide crucial information about their electronic environments and spatial relationships with neighboring protons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Formyl Proton (-CHO) | 9.8 - 10.5 | Singlet (s) |
| Aromatic Protons | 7.0 - 8.5 | Doublet (d), Doublet of Doublets (dd) |
| Methylene Protons (-OCH₂-) | 4.5 - 5.0 | Singlet (s) |
| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) |
Note: The predicted values are estimates based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
To map the carbon framework of the molecule, ¹³C NMR spectroscopy is indispensable. Each unique carbon atom in "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-" would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its electronic environment.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O, formyl) | 185 - 195 |
| Carbonyl Carbon (C=O, acid) | 170 - 180 |
| Aromatic Carbons (C-NO₂) | 140 - 150 |
| Aromatic Carbons (C-O) | 150 - 160 |
| Aromatic Carbons | 110 - 135 |
| Methylene Carbon (-OCH₂-) | 65 - 75 |
Note: These are estimated chemical shift ranges and would require experimental verification.
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal long-range (2-3 bond) correlations between protons and carbons, providing critical information for piecing together the entire molecular structure, for instance, by connecting the methylene protons of the acetic acid group to the phenoxy ring.
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a "fingerprint" of the functional groups present. For "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-", characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretches, the aldehyde C=O stretch, the aromatic C=C bonds, the C-O ether linkage, and the nitro group (N-O) stretches.
Interactive Data Table: Expected FTIR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aldehyde C-H | 2700 - 2850 | Stretching |
| Carboxylic Acid C=O | 1700 - 1725 | Stretching |
| Aldehyde C=O | 1680 - 1700 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| Nitro Group (N-O) | 1500 - 1550 (asymmetric), 1335 - 1370 (symmetric) | Stretching |
| Ether C-O | 1200 - 1300 | Stretching |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula of "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-". The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, corroborating data from other spectroscopic methods. For this compound, the expected molecular ion peak [M+H]⁺ would be approximately 226.0346 m/z.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for identifying and quantifying volatile and semi-volatile organic compounds. For polar, low-volatility compounds like carboxylic acids, derivatization is a common prerequisite for successful GC-MS analysis. mdpi.com Phenoxyacetic acids are typically converted into more volatile esters, such as methyl or pentafluorobenzyl esters, to improve their chromatographic behavior and prevent issues like peak tailing. nih.govscispec.co.th
In a typical analysis of "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-", the compound would first be esterified. The resulting ester would be injected into the GC, where it is vaporized and separated from other components on a capillary column. scispec.co.th The retention time of the ester provides the first layer of identification. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for definitive structural confirmation. The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragment ions.
Table 1: Predicted GC-MS Fragmentation Data for Methyl 2-(2-formyl-5-nitrophenoxy)acetate This table is predictive and based on the known fragmentation patterns of aromatic nitro compounds and phenoxyacetates.
| Predicted m/z | Predicted Fragment Ion | Structural Origin |
| 239 | [M]+• | Molecular ion of the methyl ester |
| 208 | [M-OCH3]+ | Loss of the methoxy (B1213986) group from the ester |
| 181 | [C7H4NO4]+ | Fragment corresponding to the nitrophenoxy moiety after cleavage of the ether bond |
| 151 | [C7H5O3]+ | Loss of the nitro group from the aromatic ring fragment |
| 121 | [C7H5O2]+ | Loss of a carbonyl group from the previous fragment |
| 59 | [COOCH3]+ | Fragment corresponding to the methyl carboxylate group |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a novel compound by measuring its mass with extremely high accuracy (typically to within 5 ppm). Unlike nominal mass spectrometry, HRMS can distinguish between molecules that have the same integer mass but different elemental formulas.
For "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-", with a molecular formula of C₉H₇NO₆, the theoretical exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be employed to measure the mass of the molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). nih.gov A close match between the measured mass and the calculated theoretical mass provides unequivocal confirmation of the compound's elemental formula. nih.gov
Table 2: HRMS Data for Acetic acid, 2-(2-formyl-5-nitrophenoxy)-
| Parameter | Value |
| Molecular Formula | C₉H₇NO₆ |
| Monoisotopic Mass (Calculated) | 225.027337 g/mol nih.gov |
| Typical Ionization Mode | Negative Ion ESI |
| Expected Adduct (M-H)⁻ | 224.0195 |
| Required Mass Accuracy | < 5 ppm |
This high level of accuracy is crucial for distinguishing the target compound from potential isobaric impurities and for validating its synthesis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method available for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical properties and its potential biological activity.
While a specific crystal structure for "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-" has not been reported in the surveyed literature, the analysis of related phenoxyacetic acid derivatives provides insight into its likely solid-state conformation. researchgate.net It is highly probable that the compound would form centrosymmetric dimers in the crystal lattice, with strong hydrogen bonds occurring between the carboxylic acid groups of two adjacent molecules. researchgate.net The planarity of the benzene (B151609) ring and the relative orientations of the formyl, nitro, and acetic acid substituents would be precisely determined. Obtaining single crystals of sufficient quality is the primary requirement for this analysis. The crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to compute a detailed 3D model of the electron density, and thus the atomic structure. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for larger-scale column chromatography. researchgate.netniscpr.res.in In the synthesis of "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-", which could potentially be formed from precursors like 2-hydroxy-6-nitrobenzaldehyde (B90988) and a haloacetic acid, TLC would be used to track the consumption of the starting materials and the formation of the product. wikipedia.org
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase. Due to differences in polarity, the starting materials and the product will travel up the plate at different rates, resulting in distinct spots. The more polar carboxylic acid product is expected to have a lower retention factor (Rf) than the less polar starting materials. The spots can be visualized under UV light, as aromatic nitro compounds are often UV-active. scribd.comnih.gov
Table 3: Hypothetical TLC Monitoring of the Synthesis of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- Mobile phase: 7:3 Hexane:Ethyl Acetate on a silica gel plate.
| Compound | Expected Rf Value | Rationale |
| Starting Material (e.g., 2-hydroxy-6-nitrobenzaldehyde) | ~0.6 | Moderately polar |
| Product (Acetic acid, 2-(2-formyl-5-nitrophenoxy)-) | ~0.3 | Highly polar due to the free carboxylic acid group |
| Co-spot (Reaction Mixture) | Two distinct spots at ~0.6 and ~0.3 | Indicates the presence of both starting material and product |
The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Both column chromatography and High-Performance Liquid Chromatography (HPLC) are essential for the purification and purity assessment of "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-".
Column Chromatography is the standard method for purifying multi-gram quantities of a compound after synthesis. The crude product is loaded onto a glass column packed with a stationary phase, typically silica gel. A solvent system, often guided by prior TLC analysis, is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica. For the target compound, a gradient elution, starting with a less polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity, would effectively separate the desired product from less polar impurities and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) is a more advanced technique that offers higher resolution, speed, and sensitivity. It is the preferred method for final purity analysis and can also be used for semi-preparative or preparative scale purification. pensoft.net For phenoxyacetic acids, a reverse-phase HPLC method is typically employed. sielc.comnih.govsielc.com This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. researchgate.net
Table 4: Typical RP-HPLC Parameters for Analysis of Acetic acid, 2-(2-formyl-5-nitrophenoxy)-
| Parameter | Typical Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile (B52724) and Water, with an acid modifier (e.g., 0.1% formic acid) nih.govsielc.com |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.0 mL/min pensoft.netresearchgate.net |
| Detector | UV-Vis (set at a wavelength where the nitro-aromatic chromophore absorbs, e.g., 225-280 nm) pensoft.net |
| Column Temperature | 30 - 40 °C pensoft.net |
The retention time of the compound under specific HPLC conditions is a characteristic identifier, while the peak area percentage serves as a precise measure of its purity. pensoft.net
Computational Chemistry and Theoretical Approaches for Elucidating Chemical Behavior
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed picture of the electronic environment of a molecule. These methods are crucial for understanding the intrinsic properties of Acetic acid, 2-(2-formyl-5-nitrophenoxy)-.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Acetic acid, 2-(2-formyl-5-nitrophenoxy)-, DFT calculations would be employed to determine its optimized geometry, electronic ground state, and relative stability. By calculating the total electronic energy, one can assess the thermodynamic stability of different conformations of the molecule.
While specific DFT data for Acetic acid, 2-(2-formyl-5-nitrophenoxy)- is scarce, studies on similar substituted phenoxyacetic acids demonstrate the utility of this approach. For instance, DFT calculations on 3-thiophene acetic acid, performed using the B3LYP functional with an aug-cc-pVTZ basis set, have provided detailed insights into its structural and electronic properties. nih.gov Such studies typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. The presence of electron-withdrawing groups like the nitro (-NO2) and formyl (-CHO) groups in Acetic acid, 2-(2-formyl-5-nitrophenoxy)- is expected to significantly influence its electronic structure, leading to a unique charge distribution and reactivity profile.
Table 1: Representative DFT-Calculated Energies for an Analogous Substituted Acetic Acid
| Parameter | Value |
| Method | B3LYP/6-311++G(d,p) |
| Total Energy (Hartree) | -675.12345 |
| HOMO Energy (eV) | -7.89 |
| LUMO Energy (eV) | -2.45 |
| Dipole Moment (Debye) | 4.56 |
| This table presents hypothetical yet realistic data for an analogous molecule to illustrate the typical output of DFT calculations. |
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, where regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.
For Acetic acid, 2-(2-formyl-5-nitrophenoxy)-, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro and carboxyl groups, making these sites potential targets for electrophiles. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens on the aromatic ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. Computational studies on molecules like 3-thiophene acetic acid have effectively used MEP analysis to understand intermolecular interactions and reactive behavior. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The biological and chemical activity of a molecule is often dictated by its three-dimensional structure and flexibility. Conformational analysis of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- would involve identifying the stable conformers and the energy barriers for their interconversion. This is particularly important due to the rotational freedom around the ether linkage and the acetic acid side chain.
Molecular Dynamics (MD) simulations can provide a deeper understanding of the conformational landscape by simulating the atomic motions of the molecule over time. MD studies on similar flexible molecules, such as certain phenoxyacetic acid derivatives, have been used to explore their interactions with biological targets like enzymes. nih.gov For Acetic acid, 2-(2-formyl-5-nitrophenoxy)-, MD simulations in a solvent like water would reveal the preferred conformations in a physiological environment and the dynamics of its interaction with surrounding solvent molecules.
Prediction of Reactivity Descriptors (e.g., Fukui functions, bond dissociation energies)
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The Fukui function, for instance, is a key descriptor that indicates the propensity of a specific atomic site in a molecule to undergo nucleophilic, electrophilic, or radical attack. wikipedia.org
For a nitroaromatic compound like Acetic acid, 2-(2-formyl-5-nitrophenoxy)-, the Fukui functions would be particularly insightful. Studies on nitroaromatic systems have shown that the nitro group significantly influences the local reactivity. mdpi.comresearchgate.netnih.gov The electrophilic Fukui function (f-) would likely be high on the aromatic ring carbons, while the nucleophilic Fukui function (f+) would be prominent on the nitro group and the formyl carbon. The presence of the nitro group can sometimes lead to negative Fukui function values, a phenomenon that is an active area of research. mdpi.comresearchgate.netnih.gov
Bond Dissociation Energy (BDE) is another critical descriptor, representing the energy required to break a specific bond homolytically. Calculating the BDEs for various bonds in Acetic acid, 2-(2-formyl-5-nitrophenoxy)- would help in predicting its thermal stability and potential reaction pathways involving bond cleavage.
Table 2: Representative Calculated Fukui Indices for a Nitroaromatic Compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| C (Aromatic, ortho to NO2) | 0.085 | 0.021 | 0.053 |
| C (Aromatic, meta to NO2) | 0.032 | 0.045 | 0.038 |
| N (Nitro group) | 0.152 | 0.010 | 0.081 |
| O (Nitro group) | 0.189 | 0.005 | 0.097 |
| This table presents hypothetical Fukui indices for a representative nitroaromatic compound to illustrate the concept. |
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For Acetic acid, 2-(2-formyl-5-nitrophenoxy)-, calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman) would be highly valuable.
The prediction of NMR chemical shifts is often achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Recent advancements using machine learning and graph neural networks have significantly improved the accuracy of these predictions. nih.govnih.gov By comparing the calculated spectra with experimental data, one can confirm the proposed structure of the molecule. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR or Raman spectrum, providing further structural confirmation. researchgate.net
Table 3: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Phenoxyacetic Acid Moiety
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Carboxyl C | 172.5 | 172.1 |
| Methylene (B1212753) C | 65.8 | 65.4 |
| Aromatic C-O | 155.2 | 154.8 |
| Aromatic C-CHO | 135.1 | 134.7 |
| Aromatic C-NO2 | 148.9 | 148.5 |
| This table illustrates the typical accuracy of computationally predicted NMR chemical shifts for a similar compound. nih.gov |
Reaction Mechanism Elucidation Through Computational Pathways
Theoretical chemistry provides a powerful means to investigate the mechanisms of chemical reactions at a molecular level. For Acetic acid, 2-(2-formyl-5-nitrophenoxy)-, computational methods can be used to explore potential reaction pathways, such as its synthesis or degradation. This involves locating the transition states connecting reactants, intermediates, and products on the potential energy surface.
By calculating the activation energies for different possible pathways, one can predict the most likely reaction mechanism. For example, a theoretical study on the aminolysis of phenyl formate, a related ester, utilized DFT to compare concerted and stepwise reaction pathways, concluding that the concerted mechanism was more favorable. researchgate.net A similar approach could be applied to understand the reactivity of the formyl and carboxylic acid groups in Acetic acid, 2-(2-formyl-5-nitrophenoxy)- in various chemical transformations.
Advanced Synthetic Applications and Derivatives in Chemical Research
Role as a Versatile Synthetic Building Block
The strategic placement of its functional groups allows Acetic acid, 2-(2-formyl-5-nitrophenoxy)- to serve as a synthon for constructing intricate molecular architectures, particularly heterocyclic systems. Its utility is pronounced in both linear, multi-step syntheses and convergent multi-component reaction strategies.
The compound is an ideal starting material for synthesizing a variety of heterocyclic scaffolds, which are core components in many functional materials and advanced chemical products.
Benzofurans: The structure of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- is well-suited for intramolecular cyclization reactions to form benzofuran rings. An efficient synthesis of 2-alkyl-5-nitrobenzofurans has been described starting from the closely related 2-(2-formyl-4-nitrophenoxy)alkanoic acids. researchgate.net This type of reaction, often a variation of the Perkin reaction, typically involves heating the precursor with acetic anhydride (B1165640) and a base like sodium acetate. The electron-withdrawing nitro group on the benzene (B151609) ring can influence the reaction pathway, favoring the formation of benzofurancarboxylic acids over simple benzofurans. researchgate.net
Dioxepins: Under specific cyclization conditions, precursors structurally similar to Acetic acid, 2-(2-formyl-5-nitrophenoxy)- have been shown to yield seven-membered heterocyclic systems like dioxepins. For instance, the cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids can lead to the formation of benzo[e] nih.govnih.govdioxepin-5-yl acetate derivatives. researchgate.net
Thiadiazoles: The acetic acid side chain is a key functional group for the synthesis of 1,3,4-thiadiazoles. A common and effective method involves the cyclization of the carboxylic acid group with thiosemicarbazide. researchgate.net This reaction is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or concentrated sulfuric acid. researchgate.net More recently, polyphosphate ester (PPE) has been developed as a less toxic alternative for this transformation, proceeding through an acylated thiosemicarbazide intermediate which then undergoes cyclodehydration. nih.govencyclopedia.pub
Triazoles: While direct cyclization to a triazole is not straightforward, the functional groups of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- can be modified to participate in well-established triazole syntheses. For example, the formyl group can be converted into a terminal alkyne via reactions like the Corey-Fuchs or Seyferth-Gilbert homologation. This alkyne-functionalized derivative can then undergo a Huisgen 1,3-dipolar cycloaddition with an organic azide, a reaction famously optimized by the copper(I)-catalyzed "click chemistry" (CuAAC), to yield 1,2,3-triazoles. nih.govorganic-chemistry.org
Pyrazoles: The aldehyde functionality is a convenient starting point for constructing pyrazole rings. A widely used method is the Claisen-Schmidt condensation of the aldehyde with an acetophenone derivative to form a chalcone (an α,β-unsaturated ketone). This chalcone intermediate can then be reacted with hydrazine hydrate or its derivatives in a cyclocondensation reaction to afford the corresponding pyrazole. mdpi.com Acetic acid is often used as a solvent or catalyst in such condensation reactions. bibliomed.org
Table 1: Synthesis of Heterocyclic Scaffolds
| Heterocycle | Key Functional Group Utilized | Typical Reagents and Conditions |
|---|---|---|
| Benzofuran | Formyl group, Phenoxy ether | Acetic anhydride, Sodium acetate, Heat (Perkin-type reaction) |
| Dioxepin | Formyl group, Phenoxy ether | Acid-catalyzed intramolecular cyclization |
| 1,3,4-Thiadiazole | Acetic acid side chain | Thiosemicarbazide, POCl₃ or PPA (dehydrative cyclization) |
| 1,2,3-Triazole | Formyl group (after modification) | 1. Conversion to alkyne/azide; 2. Cycloaddition (e.g., CuAAC) |
| Pyrazole | Formyl group | 1. Acetophenone (to form chalcone); 2. Hydrazine hydrate |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. Acetic acid, 2-(2-formyl-5-nitrophenoxy)- is an excellent candidate for MCRs due to its distinct reactive sites. The aldehyde group can participate in imine formation, the acetic acid can act as an acidic component or catalyst, and the aromatic ring can be involved in cyclization steps. beilstein-journals.org For instance, in a Povarov-type reaction, the aldehyde could react with an amine and a dienophile to construct complex nitrogen-containing heterocycles. Similarly, it could be a component in Ugi or Passerini reactions after suitable modification. nih.gov
Strategies for Further Functionalization and Molecular Diversification
The potential of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- as a synthetic intermediate is greatly enhanced by the possibility of selectively modifying its functional groups, allowing for the creation of diverse molecular libraries.
The existing nitro group heavily influences the reactivity of the aromatic ring. As a strong electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution, directing any potential substitution to the meta positions (relative to the nitro and formyl groups). nih.gov However, a more synthetically useful strategy involves the chemical transformation of the nitro group itself.
Reduction to Amine: The nitro group can be selectively reduced to an amino group (-NH₂) using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. researchgate.net The resulting aminophenoxyacetic acid derivative is a highly versatile intermediate. The amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).
Nucleophilic Aromatic Substitution (SNAr): In some cases, the highly electron-deficient nature of the ring allows for nucleophilic aromatic substitution, where the nitro group can be displaced by strong nucleophiles.
The carboxylic acid moiety of the phenoxyacetic acid side chain is a versatile handle for a plethora of chemical transformations. wikipedia.orghmdb.ca These modifications are crucial for tuning the physical and chemical properties of the final molecule or for linking it to other molecular entities.
Standard organic transformations can be applied to convert the carboxylic acid into:
Esters: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) or using coupling agents.
Amides: Reaction with primary or secondary amines using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acid Chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), creating a highly reactive intermediate for further conversions.
Anhydrides: Reaction with another carboxylic acid or its derivative.
Beyond these standard conversions, the side chain itself can participate in intramolecular reactions, as seen in the formation of thiadiazoles. researchgate.net
Table 2: Potential Modifications of the Acetic Acid Side Chain
| Reagent(s) | Resulting Functional Group | Product Class |
|---|---|---|
| R-OH, H⁺ | -COOR | Ester |
| R-NH₂, Coupling Agent | -CONHR | Amide |
| SOCl₂ | -COCl | Acid Chloride |
| Thiosemicarbazide, POCl₃ | -C-N-N=C-S- (heterocycle) | 1,3,4-Thiadiazole ring |
Design and Synthesis of Functional Molecular Probes for Chemical Biology Studies (non-biological applications)
The unique electronic and structural features of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- and its derivatives make them promising candidates for the development of functional molecular probes and chemosensors for non-biological applications, such as environmental monitoring or materials science.
The design of such probes often relies on modulating a fluorescence signal. The nitroaromatic group is a well-known fluorescence quencher due to its electron-withdrawing nature, which can facilitate non-radiative decay pathways. researchgate.net This property is ideal for creating "turn-on" fluorescent probes. A probe can be designed to be non-fluorescent initially, but upon a specific chemical reaction—such as the reduction of the nitro group to the electron-donating amino group—a strong fluorescent signal is generated.
Furthermore, the formylphenoxy acetamide moiety, which can be readily synthesized from the acetic acid side chain, has been successfully employed as a framework for a "turn-on" fluorescent chemosensor for selenium detection. nih.gov The aldehyde group itself can act as a binding site for specific analytes or be used to immobilize the probe on a solid support. The combination of a recognition event at the aldehyde or another part of the molecule with the reduction of the nitro group could form the basis of a highly selective and sensitive detection system for various chemical species. researchgate.net
Exploitation in Materials Science Precursors
The unique molecular architecture of Acetic acid, 2-(2-formyl-5-nitrophenoxy)-, characterized by the presence of a carboxylic acid, a formyl group, and a nitro group on a phenoxyacetic acid scaffold, positions it as a versatile precursor in the synthesis of advanced materials. While direct applications of this specific compound in materials science are not extensively documented, its functional groups offer a rich platform for the synthesis of organic sensitizers for dye-sensitized solar cells (DSSCs) and non-biological materials with interesting optical and electronic properties. The strategic placement of the electron-withdrawing nitro group and the reactive formyl group allows for the creation of donor-π-acceptor (D-π-A) structures, which are fundamental to the design of many functional organic materials.
Organic Sensitizers
In the realm of renewable energy, organic dyes as sensitizers in DSSCs are a critical component for light harvesting. semanticscholar.orgnih.govnih.gov The effectiveness of these sensitizers is largely dependent on their molecular structure, particularly the presence of a donor, a π-conjugated bridge, and an acceptor group. Acetic acid, 2-(2-formyl-5-nitrophenoxy)- can be envisioned as a key building block for such sensitizers.
The synthesis of these sensitizers would typically involve two key transformations of the precursor molecule:
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media. This transformation converts the electron-withdrawing nitro group into a strong electron-donating amino group, which can serve as the donor part of the D-π-A architecture.
Condensation of the Formyl Group: The formyl group is highly reactive towards condensation reactions, most notably the Knoevenagel condensation. wikipedia.org This reaction allows for the introduction of a π-conjugated bridge and an acceptor group. By reacting the formyl group with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid or malononitrile, a cyanoacrylic acid or dicyanovinyl acceptor unit can be installed. wikipedia.org The carboxylic acid moiety of the original molecule can serve as an anchoring group to bind the dye to the semiconductor oxide surface (e.g., TiO2) of the DSSC.
A hypothetical synthetic route to an organic sensitizer derived from Acetic acid, 2-(2-formyl-5-nitrophenoxy)- is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Reduction of Nitro Group | H2, Pd/C, Ethanol | Acetic acid, 2-(5-amino-2-formylphenoxy)- |
| 2 | Knoevenagel Condensation | Cyanoacetic acid, Piperidine, Acetonitrile (B52724), Reflux | A D-π-A organic dye with a carboxylic acid anchor |
The resulting dye would possess a 5-aminophenoxy group as the electron donor, a styryl-type π-bridge, and a cyanoacrylic acid as the electron acceptor and anchoring group. The performance of such a dye in a DSSC would be evaluated based on its photophysical and electrochemical properties, as summarized in the following table.
| Property | Description | Expected Characteristics for an Efficient Sensitizer |
| Absorption Spectrum | Wavelength range of light absorption | Broad absorption in the visible and near-IR region |
| Molar Extinction Coefficient (ε) | Light-harvesting ability at a specific wavelength | High values (> 10,000 M⁻¹cm⁻¹) |
| HOMO Energy Level | Highest Occupied Molecular Orbital energy | High enough for efficient dye regeneration by the electrolyte |
| LUMO Energy Level | Lowest Unoccupied Molecular Orbital energy | High enough to inject electrons into the conduction band of the semiconductor |
| Electrochemical Stability | Stability of the dye in its oxidized state | Reversible oxidation and reduction processes |
Non-Biological Applications: Precursors to Nonlinear Optical (NLO) Materials
The presence of both electron-donating (after reduction of the nitro group) and electron-withdrawing groups, along with a π-conjugated system that can be extended, makes derivatives of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- promising candidates for nonlinear optical (NLO) materials. NLO materials are capable of altering the properties of light and have applications in optical communications, data storage, and optical computing.
Schiff bases, formed by the condensation of the formyl group with primary amines, are a well-known class of compounds with significant NLO properties. nih.govresearchgate.netscience.govrsc.org The synthesis of Schiff base derivatives from Acetic acid, 2-(2-formyl-5-nitrophenoxy)- would involve the reaction of the formyl group with various aromatic amines. The resulting imine bond extends the π-conjugation, and the electronic properties of the molecule can be tuned by the choice of the amine.
For instance, reacting the precursor with an aniline derivative containing a strong electron-donating group (e.g., N,N-dimethylamino) would create a push-pull system with a large second-order hyperpolarizability (β), a key parameter for second-order NLO materials.
| Precursor Derivative | Reactant | Resulting NLO Material | Key Structural Feature for NLO Properties |
| Acetic acid, 2-(2-formyl-5-aminophenoxy)- | 4-(N,N-dimethylamino)benzaldehyde | A Schiff base with a D-π-A-π-D architecture | Extended π-conjugation and intramolecular charge transfer |
| Acetic acid, 2-(2-formyl-5-nitrophenoxy)- | 4-aminophenol | A Schiff base with a D-π-A structure and a hydroxyl group for further functionalization | Asymmetric charge distribution |
Computational studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of new molecules. echemcom.comsamipubco.com These calculations can provide valuable insights into the relationship between molecular structure and NLO response, guiding the synthesis of new materials with enhanced properties.
| Calculated NLO Property | Significance |
| Dipole Moment (μ) | A measure of the asymmetry of the charge distribution |
| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field |
| First Hyperpolarizability (β) | The second-order NLO response |
| Second Hyperpolarizability (γ) | The third-order NLO response |
Furthermore, the carboxylic acid group of the parent molecule opens up the possibility of incorporating these chromophores into polymers. researchgate.nettum.denih.govsemanticscholar.org By converting the carboxylic acid into a reactive monomer, such as an acrylate or a styrene derivative, polymers with pendant NLO-active groups can be synthesized. These polymeric materials offer advantages such as improved processability, thermal stability, and mechanical properties compared to their small-molecule counterparts.
Analytical Methodologies for Quantitative and Qualitative Research Studies
Spectrophotometric Methods for Quantification in Chemical Systems (e.g., UV-Vis spectroscopy for concentration determination)
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification of compounds that possess chromophores—parts of a molecule that absorb light in the UV-Vis spectrum. The presence of the nitro-substituted aromatic ring in "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-" suggests that it would exhibit a distinct UV-Vis absorption profile, making this technique suitable for its quantification.
The quantification would rely on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To determine the concentration of "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-" in a sample, a calibration curve would first need to be established. This involves preparing a series of solutions with known concentrations of the pure compound and measuring their absorbance at the wavelength of maximum absorbance (λmax).
Hypothetical UV-Vis Spectrophotometric Data for Calibration:
| Concentration (µg/mL) | Absorbance at λmax |
| 1 | 0.152 |
| 2 | 0.305 |
| 5 | 0.760 |
| 10 | 1.518 |
| 15 | 2.275 |
The λmax for "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-" would need to be experimentally determined by scanning a dilute solution of the compound over a range of wavelengths (e.g., 200-800 nm). The resulting spectrum would likely show characteristic peaks influenced by the electronic transitions within the nitrophenoxy and formyl groups. Once the calibration curve is established, the concentration of an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the linear regression of the calibration curve.
Chromatographic Methods for Purity and Impurity Profiling in Synthetic Batches
Chromatographic techniques are indispensable for separating the components of a mixture, making them ideal for assessing the purity of a synthesized batch of "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-" and for identifying any impurities. High-Performance Liquid Chromatography (HPLC) is the most probable method of choice due to its high resolution and sensitivity.
A reversed-phase HPLC method would likely be effective. In this setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. More polar impurities would elute earlier, while less polar impurities would be retained longer on the column.
Hypothetical HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
By analyzing a sample of "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-", the resulting chromatogram would show a major peak corresponding to the compound and potentially smaller peaks representing impurities. The area of each peak is proportional to the concentration of the corresponding substance. The purity of the batch can be calculated as the percentage of the main peak area relative to the total area of all peaks.
Development and Validation of Analytical Methods for Research Applications
Before any analytical method can be reliably used for research, it must undergo a thorough development and validation process to ensure it is fit for its intended purpose. This is a critical step that is currently not documented in the literature for "Acetic acid, 2-(2-formyl-5-nitrophenoxy)-".
Method development would involve systematically optimizing all the parameters of the chosen technique (e.g., mobile phase composition and gradient in HPLC, or the solvent and λmax in UV-Vis spectroscopy) to achieve the desired performance.
Once developed, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The validation process would assess the following key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthesis Methods for Chiral Derivatives
The development of chiral derivatives of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- presents a compelling area for future research, particularly due to the prevalence of stereoisomerism in biologically active molecules. The inherent chirality that can be introduced, for instance, at the benzylic position through reduction of the aldehyde or via reactions involving the acetic acid side chain, necessitates the development of sophisticated stereoselective synthetic methods.
Future investigations could focus on asymmetric hydrogenation of the formyl group, employing chiral transition metal catalysts, to produce enantiomerically enriched alcohols. ru.nlchiralpedia.com The choice of chiral ligands, such as those derived from BINOL or other privileged chiral scaffolds, would be crucial in achieving high enantioselectivity. nih.gov Additionally, organocatalysis, utilizing chiral amines or phosphoric acids, offers a metal-free alternative for the stereoselective transformation of the aldehyde, which could lead to the synthesis of valuable chiral synthons. frontiersin.orgresearchgate.net
Kinetic resolution of racemic mixtures of derivatives of this compound could also be explored. jku.at This could involve enzymatic methods or the use of chiral resolving agents to separate enantiomers, providing access to optically pure compounds for further studies. The development of such methods would be instrumental in evaluating the stereospecific interactions of these molecules in biological systems.
Exploration of Unconventional Reaction Pathways and Catalytic Systems
Moving beyond traditional synthetic routes, the exploration of unconventional reaction pathways and novel catalytic systems could unlock new chemical space for derivatives of Acetic acid, 2-(2-formyl-5-nitrophenoxy)-. The presence of multiple reactive sites—the aldehyde, the nitro group, and the carboxylic acid—allows for a wide range of chemical transformations.
Future research could investigate the use of photoredox catalysis to enable novel C-C and C-heteroatom bond formations under mild conditions. frontiersin.org For instance, the aldehyde or nitro group could be functionalized through radical-mediated processes. The development of novel catalysts, such as heterogeneous geminal atom catalysts, could offer improved efficiency, selectivity, and sustainability for the synthesis and functionalization of this compound and its derivatives. researchgate.net
Furthermore, exploring multicomponent reactions involving Acetic acid, 2-(2-formyl-5-nitrophenoxy)- could provide rapid access to complex molecular architectures. Designing reactions where the aldehyde, nitro, and carboxylic acid functionalities participate in a cascade sequence would be a powerful strategy for generating molecular diversity.
Advanced Computational Studies for Predictive Chemistry and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- and its potential derivatives. researchgate.netmdpi.comeajournals.orgresearchgate.netmdpi.com Future computational studies could provide deep insights into the molecule's electronic structure, vibrational frequencies, and spectroscopic properties.
Table 1: Potential Areas of Computational Investigation
| Computational Method | Research Focus | Potential Outcomes |
| Density Functional Theory (DFT) | Electronic properties (HOMO, LUMO), electrostatic potential, reactivity indices. | Prediction of reactive sites for electrophilic and nucleophilic attack, understanding of substituent effects. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Excited state properties, prediction of UV-Vis spectra. | Design of photoactive materials or probes. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with solvents and biological macromolecules. | Understanding of molecular flexibility and binding modes with target proteins. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Predictive models for designing derivatives with enhanced therapeutic or material properties. eajournals.org |
By modeling the interaction of designed derivatives with biological targets, such as enzymes or receptors, computational studies can guide the synthesis of compounds with desired pharmacological profiles, potentially leading to the discovery of new drug candidates. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern synthesis technologies, such as flow chemistry and automated platforms, could significantly accelerate the exploration of the chemical space around Acetic acid, 2-(2-formyl-5-nitrophenoxy)-. Flow chemistry offers enhanced control over reaction parameters, improved safety for potentially hazardous reactions like nitration, and facile scalability. soton.ac.ukvapourtec.comvapourtec.comewadirect.combeilstein-journals.org
Future research could focus on developing continuous flow processes for the synthesis of the parent compound itself, as well as its subsequent derivatization. For instance, the nitration step in the synthesis of the precursor, 2-formyl-5-nitrophenol, could be performed more safely and efficiently in a flow reactor. ewadirect.combeilstein-journals.org
Automated synthesis platforms can be employed for the high-throughput synthesis and screening of libraries of derivatives. imperial.ac.uksigmaaldrich.comwikipedia.orgchemrxiv.orgresearchgate.net By combining automated liquid and solid handling with robotic systems, researchers can rapidly generate a multitude of analogs by varying the substituents on the aromatic ring or by modifying the carboxylic acid and aldehyde functionalities. This approach would be particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs. nih.govnih.gov
Design of Next-Generation Molecular Scaffolds Incorporating the Phenoxyacetic Acid Core for New Chemical Entities
The phenoxyacetic acid core is a well-established pharmacophore found in numerous approved drugs. nih.govwikipedia.orghmdb.ca The unique substitution pattern of Acetic acid, 2-(2-formyl-5-nitrophenoxy)- makes it an attractive starting point for the design of novel molecular scaffolds for the development of new chemical entities. nih.govnih.govmdpi.com
Future research in this area could involve using the aldehyde and nitro groups as handles for the construction of more complex, three-dimensional scaffolds. For example, the aldehyde can be used in cyclization reactions to form heterocyclic rings, while the nitro group can be reduced to an amine, which can then be further functionalized. These transformations would allow for the creation of diverse molecular frameworks with potential applications in medicinal chemistry and materials science. nih.govnih.govresearchgate.netgoogle.com
The design of such scaffolds can be guided by computational methods to ensure desirable physicochemical properties and to predict their binding affinity to biological targets. By systematically exploring the chemical space accessible from this versatile starting material, researchers can aim to develop next-generation therapeutics and functional materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing acetic acid, 2-(2-formyl-5-nitrophenoxy)- in laboratory settings?
- Methodology : A common approach involves hydrolysis of ester precursors under basic conditions. For example, methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate can be hydrolyzed using 10% aqueous KOH in methanol at 80–82°C for 2 hours, followed by acidification to precipitate the product . Adjustments to substituents (e.g., nitro groups) may require controlled nitration steps using HNO₃/H₂SO₄ mixtures.
- Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ester hydrolysis | 10% KOH, MeOH, 80–82°C, 2 h | 78.57% |
Q. How can the purity and structural integrity of acetic acid, 2-(2-formyl-5-nitrophenoxy)- be validated?
- Methodology :
- NMR Spectroscopy : Confirm substitution patterns (e.g., formyl and nitro groups) via ¹H and ¹³C NMR. For example, the formyl proton typically appears at δ 9.8–10.2 ppm, while nitro groups influence aromatic proton splitting .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
Q. What are the primary reactivity trends of this compound under standard laboratory conditions?
- Methodology :
- Hydrolysis : The ester group hydrolyzes to carboxylic acid under basic conditions .
- Reduction : Nitro groups can be reduced to amines using catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ .
- Oxidation : The formyl group may oxidize to carboxylic acid with strong oxidizers like KMnO₄ .
Advanced Research Questions
Q. How can computational modeling predict the electronic effects of the nitro and formyl substituents on reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps. The nitro group’s electron-withdrawing effect lowers HOMO energy, reducing nucleophilic attack susceptibility .
- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Case Study : Discrepancies in aromatic proton NMR signals may arise from rotameric equilibria or solvent effects.
- Solution : Variable-temperature NMR (VT-NMR) in DMSO-d₆ can identify dynamic processes. For example, coalescence temperatures near 50°C suggest restricted rotation around the phenoxy-acetic acid bond .
Q. How does steric hindrance from the 5-nitro group influence coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Experimental Design : Compare coupling efficiency with/without steric modifiers (e.g., bulky phosphine ligands). For example, use Pd(OAc)₂ with SPhos ligand to enhance yields in aryl boronate couplings .
- Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediate species and rate-limiting steps .
Q. What are the stability profiles of this compound under accelerated degradation conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
